Enhanced Computed Lipophilicity (XLogP) vs. Siastatin B and 4-Deoxysiastatin B
The target compound exhibits a computed XLogP of -1.5, which is approximately 2.5–2.9 log units higher (more lipophilic) than the comparator neuraminidase inhibitors siastatin B (XLogP -4.4) and 4-deoxysiastatin B (XLogP -4.0) [1][2][3]. This quantitative increase in lipophilicity is expected to enhance passive membrane permeability and may improve oral bioavailability or tissue distribution relative to these highly polar analogs [1].
| Evidence Dimension | Lipophilicity (computed XLogP3-AA) |
|---|---|
| Target Compound Data | -1.5 |
| Comparator Or Baseline | Siastatin B: -4.4; 4-Deoxysiastatin B: -4.0 |
| Quantified Difference | +2.9 (vs. siastatin B); +2.5 (vs. 4-deoxysiastatin B) |
| Conditions | Computed by PubChem using XLogP3 algorithm, release 2024–2025 [1][2][3] |
Why This Matters
In neuraminidase inhibitor research, higher lipophilicity correlates with improved cellular penetration and potential for oral dosing, making this compound a preferable starting point for lead optimization over more polar siastatin analogs.
- [1] PubChem. 2,4-Dihydroxy-2,4-dimethyl-6-oxopiperidine-3-carboxamide. Compound Summary CID 3018989. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/81124-62-1 View Source
- [2] PubChem. Siastatin B. Compound Summary CID 3042898. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/54795-58-3 View Source
- [3] PubChem. 4-Deoxysiastatin B. Compound Summary CID 127298. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/148112-84-9 View Source
